Cyclooctyloxyacetic Acid Ethyl Ester
Description
Properties
Molecular Formula |
C12H22O3 |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
ethyl 2-cyclooctyloxyacetate |
InChI |
InChI=1S/C12H22O3/c1-2-14-12(13)10-15-11-8-6-4-3-5-7-9-11/h11H,2-10H2,1H3 |
InChI Key |
DNCCNTMVYAPMIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1CCCCCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Cyclooctyloxyacetic Acid Ethyl Ester with key analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| This compound | 57941-70-5 | C₁₂H₂₂O₃ | ~214.3 | Ether, ester |
| Cyclohexyloxyacetic Acid Ethyl Ester | 57941-70-5 | C₁₀H₁₈O₃ | 186.25 | Ether, ester |
| Cyclooctyl Acetate | 772-60-1 | C₁₀H₁₈O₂ | 170.25 | Ester (no ether linkage) |
| Ethyl 3-Oxocyclobutanecarboxylate | 87121-89-9 | C₇H₁₀O₃ | 142.2 | Ester, ketone |
| Methyl (2-Oxocyclohexyl)acetate | 13672-64-5 | C₉H₁₄O₃ | 170.21 | Ester, ketone |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Simple ester |
Key Observations :
- Ether vs. Ester Linkage: this compound and its cyclohexyl analog () contain an ether linkage, unlike Cyclooctyl Acetate (), which is a direct ester of cyclooctanol and acetic acid. The ether group enhances steric hindrance and may reduce hydrolysis rates compared to simple esters .
- Ring Size Effects : Cyclooctyl derivatives (8-membered ring) exhibit greater conformational flexibility and lower ring strain compared to cyclohexyl (6-membered) or cyclopentyl (5-membered) analogs. This impacts solubility and melting points—larger rings generally increase lipophilicity .
- Functional Group Reactivity : Compounds with ketone groups (e.g., Ethyl 3-Oxocyclobutanecarboxylate, ) are more reactive toward nucleophilic attack or tautomerism, whereas ether-containing esters like this compound are more stable under acidic conditions .
Physicochemical Properties
- Volatility : Linear esters like Ethyl Acetate () have lower boiling points (~77°C) due to smaller molecular weights. This compound, with its bulky ring and higher molecular weight, is less volatile and more suited for high-temperature applications.
- For example, Cyclohexyloxyacetic Acid Ethyl Ester (C₁₀H₁₈O₃) has a logP ~2.5 (estimated), while this compound may have logP ~3.0–3.5 due to increased hydrophobicity .
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via protonation of the carboxylic acid’s carbonyl oxygen, enhancing its electrophilicity and facilitating nucleophilic attack by ethanol. Concentrated sulfuric acid (H₂SO₄) is commonly employed as the catalyst, though ion-exchange resins containing sulfonic acid groups (e.g., SO₃H) are alternatives. The equilibrium-driven nature of this reaction necessitates strategies to shift the balance toward ester formation, such as:
-
Excess alcohol : A molar ratio of 1.1:1 to 2.0:1 (acid-to-alcohol) improves conversion rates.
-
Water removal : Azeotropic distillation or molecular sieves mitigate hydrolysis, enhancing yields.
In a typical procedure, cyclooctyloxyacetic acid and ethanol are heated under reflux with H₂SO₄ (1–5 wt%) for 4–8 hours. The crude product is neutralized, washed to remove residual acid, and purified via fractional distillation. Patent data for analogous esters report yields exceeding 90% under optimized conditions.
Industrial-Scale Considerations
Continuous distillation systems, as described in US4481146A, enable large-scale production. In such setups:
-
The carboxylic acid is introduced near the middle of the column.
-
Ethanol is fed into the sump region.
-
Esters (e.g., ethyl acetate) are continuously separated from heavier byproducts via differential boiling points.
For this compound (boiling point ~214°C, estimated via molecular weight), this approach could achieve high purity (>95%) with a reflux ratio of 20–30.
Acyl Chloride Route
An alternative method involves synthesizing cyclooctyloxyacetyl chloride followed by reaction with ethanol. This two-step process avoids equilibrium limitations and is advantageous for acid-sensitive substrates.
Synthesis of Cyclooctyloxyacetyl Chloride
Cyclooctyloxyacetic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions:
The reaction is typically conducted at 40–60°C for 2–4 hours, with excess SOCl₂ removed under reduced pressure.
Esterification with Ethanol
The acyl chloride reacts with ethanol in the presence of a base (e.g., pyridine) to neutralize HCl:
Yields for this route often exceed 85%, with purity dependent on the efficiency of the initial chloride synthesis.
Comparative Analysis of Methods
The table below contrasts key parameters for the two primary synthetic routes:
Optimization Challenges
Steric Hindrance
The cyclooctyl group introduces significant steric bulk, potentially slowing nucleophilic attack during esterification. Mitigation strategies include:
Purification Considerations
This compound’s high molecular weight (214.30 g/mol) and hydrophobicity necessitate specialized purification techniques:
-
Fractional distillation : Effective but energy-intensive due to high boiling point.
-
Column chromatography : Silica gel with hexane/ethyl acetate gradients achieves >99% purity for research-scale batches.
Emerging Methodologies
Recent patents highlight innovations in catalytic systems and green chemistry:
Q & A
Q. What experimental strategies are recommended for synthesizing Cyclooctyloxyacetic Acid Ethyl Ester with high purity?
Methodological Answer:
-
Step 1: Use a two-step esterification process: (i) React cyclooctanol with chloroacetic acid under acidic conditions to form cyclooctyloxyacetic acid , then (ii) perform esterification with ethanol using a catalytic acid (e.g., H₂SO₄) or coupling agents like DCC .
-
Step 2: Optimize reaction temperature (70–90°C) and solvent (toluene or DMF) to enhance yield .
-
Step 3: Purify via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) .
-
Key Data:
Parameter Optimal Condition Yield Range Catalyst H₂SO₄ (0.5 mol%) 65–75% Reaction Time 6–8 hours – Purity (HPLC) >95%
Q. How can researchers characterize the structural and physicochemical properties of this compound?
Methodological Answer:
Q. What protocols ensure the stability of this compound during storage and handling?
Methodological Answer:
- Storage: Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .
- Handling: Use anhydrous solvents and glove boxes (<5% humidity) during synthesis .
- Stability Testing: Monitor degradation via accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .
Q. What preliminary assays are used to evaluate the biological activity of this compound?
Methodological Answer:
- Antimicrobial Screening: Disk diffusion assays against E. coli and S. aureus (concentration range: 10–100 µg/mL) .
- Enzyme Inhibition: Test COX-2 or lipoxygenase activity using fluorometric kits (e.g., Cayman Chemical’s COX Activity Assay) .
- Cytotoxicity: MTT assay on HEK-293 cells (IC₅₀ determination) .
Advanced Research Questions
Q. How can computational modeling predict the pharmacokinetic properties of this compound?
Methodological Answer:
Q. How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
Q. What advanced techniques elucidate the reaction mechanism of this compound synthesis?
Methodological Answer:
Q. How can degradation products of this compound be identified and quantified?
Methodological Answer:
Q. What strategies separate enantiomers of this compound for chiral studies?
Methodological Answer:
Q. How can this compound be formulated for targeted drug delivery systems?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
